2,4,6-Trimethylphenylzinc bromide
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Overview
Description
2,4,6-Trimethylphenylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is a member of the organozinc halides, which are known for their reactivity and versatility in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylphenylzinc bromide can be synthesized through the reaction of 2,4,6-trimethylphenylmagnesium bromide with zinc bromide. The reaction typically takes place in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
2,4,6−Trimethylphenylmagnesium bromide+Zinc bromide→2,4,6−Trimethylphenylzinc bromide+Magnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Anhydrous Solvents: Such as diethyl ether or tetrahydrofuran to prevent moisture interference.
Inert Atmosphere: Typically nitrogen or argon to prevent oxidation.
Major Products Formed
Alcohols: Formed from the addition of this compound to carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions with organic halides.
Scientific Research Applications
2,4,6-Trimethylphenylzinc bromide has numerous applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylphenylzinc bromide involves the transfer of the 2,4,6-trimethylphenyl group to an electrophilic substrate. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the methyl groups at positions 2, 4, and 6.
2,4,6-Trimethylphenylmagnesium Bromide: Similar reactivity but contains magnesium instead of zinc.
Uniqueness
2,4,6-Trimethylphenylzinc bromide is unique due to its specific reactivity and the presence of three methyl groups, which can influence the steric and electronic properties of the compound. This makes it particularly useful in reactions where these properties are advantageous.
Properties
IUPAC Name |
bromozinc(1+);1,3,5-trimethylbenzene-6-ide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPWYSKHSCQGR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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